Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
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Overview
Description
The compound “Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene” is a complex mixture of four distinct chemical entities: Buta-1,3-diene, methyl 2-methylprop-2-enoate, prop-2-enenitrile, and styrene. Each of these compounds has unique properties and applications in various fields such as polymer chemistry, industrial manufacturing, and scientific research.
Preparation Methods
Buta-1,3-diene
Buta-1,3-diene is typically produced through the steam cracking of hydrocarbons, such as naphtha or ethane . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene.
Methyl 2-methylprop-2-enoate
. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone and hydrogen cyanide react to form acetone cyanohydrin, which is then converted to methyl methacrylate.
Prop-2-enenitrile
. This process yields acrylonitrile, water, and carbon dioxide.
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Forms polybutadiene, a synthetic rubber.
Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Converts to butenes or butanes in the presence of hydrogen and a catalyst.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes:
Polymerization: Forms polymethyl methacrylate (PMMA), used in plastics.
Transesterification: Reacts with alcohols to form different esters.
Prop-2-enenitrile
Prop-2-enenitrile undergoes:
Polymerization: Forms polyacrylonitrile, used in fibers.
Hydrolysis: Converts to acrylamide and acrylic acid.
Styrene
Styrene undergoes:
Polymerization: Forms polystyrene, used in packaging and insulation.
Copolymerization: Reacts with butadiene to form styrene-butadiene rubber (SBR).
Scientific Research Applications
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubbers and elastomers . It is also studied for its reactivity in Diels-Alder reactions, which are important in organic synthesis .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which has applications in medical devices, optical lenses, and coatings . It is also used in the synthesis of various methacrylate-based polymers .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics . It is also a precursor for the synthesis of acrylamide and other important chemicals .
Styrene
Styrene is used in the production of polystyrene, ABS (acrylonitrile butadiene styrene), and SBR . It is also studied for its role in the synthesis of various copolymers and its reactivity in radical polymerization .
Mechanism of Action
The mechanism of action for each compound varies:
Buta-1,3-diene: Undergoes polymerization through a free-radical mechanism, forming long chains of polybutadiene.
Methyl 2-methylprop-2-enoate: Polymerizes via a free-radical mechanism to form PMMA.
Prop-2-enenitrile: Polymerizes through a free-radical mechanism to form polyacrylonitrile.
Styrene: Undergoes free-radical polymerization to form polystyrene.
Comparison with Similar Compounds
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubbers . Buta-1,3-diene is unique due to its simpler structure and higher reactivity in Diels-Alder reactions .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate, which are also used in the production of methacrylate polymers . Methyl 2-methylprop-2-enoate is preferred for its higher reactivity and better polymer properties .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide, which are also used in the production of acrylic fibers and resins . Prop-2-enenitrile is favored for its higher yield and efficiency in industrial processes .
Styrene
Similar compounds include alpha-methylstyrene and divinylbenzene, which are used in the production of various copolymers . Styrene is unique due to its versatility and wide range of applications in polymer chemistry .
Properties
CAS No. |
9010-94-0 |
---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
InChI Key |
BZDKYAZTCWRUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Related CAS |
9010-94-0 107592-06-3 |
Origin of Product |
United States |
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